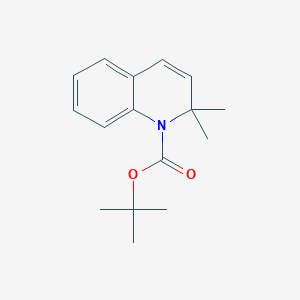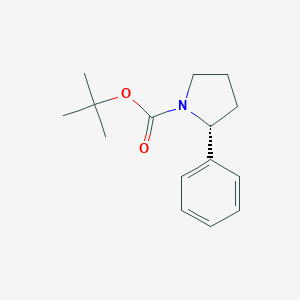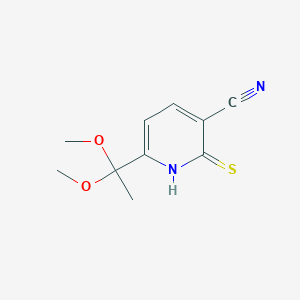
4-(pyrrolidin-1-ylmethyl)benzoic Acid
Overview
Description
Synthesis Analysis
The synthesis of 4-(pyrrolidin-1-ylmethyl)benzoic Acid involves a high-yield synthetic method that is established from commercially available terephthalaldehyde through steps including acetal reaction, nucleophilic reaction, and hydrolysis reaction. This process confirms the structure of the target product through 1H NMR and MS, optimizing the synthetic method to achieve a total yield of up to 68.9% (Zhang et al., 2018).
Molecular Structure Analysis
The molecular structure of derivatives related to this compound has been extensively studied, revealing various configurations and geometries. For instance, lanthanide-based coordination polymers assembled from derivatives exhibit one-dimensional coordination polymers with significant photophysical properties (Sivakumar et al., 2011).
Chemical Reactions and Properties
The compound undergoes reactions that highlight its versatility as a ligand, forming complexes with different metal ions. These reactions not only demonstrate the compound's reactive nature but also its potential in creating materials with unique properties, such as antimicrobial activity and the ability to interact with DNA/protein (Elangovan et al., 2021).
Physical Properties Analysis
The physical properties of this compound and its derivatives are influenced by their molecular structures. For example, studies on nootropic agents related to the compound reveal conformational features and potential interactions with biological targets, indicating the compound's applicability in various scientific fields (Amato et al., 1990).
Chemical Properties Analysis
The chemical properties of this compound are highlighted through its reactions, such as its ability to form hydrogen-bonded liquid crystals and coordination polymers. These reactions showcase the compound's utility in synthesizing materials with desirable chemical and physical properties (Naoum et al., 2008).
Scientific Research Applications
Anticancer Applications : 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a derivative of 4-(pyrrolidin-1-ylmethyl)benzoic Acid, is an important intermediate in the synthesis of small molecule anticancer drugs. It has shown potential in the development of new antitumor drugs with improved selectivity, efficiency, and safety (Zhang et al., 2018).
Co-crystallization for Chiral Crystal Growth : Benzoic acid–pyrrolidin-1-ium-2-carboxylate, related to this compound, has been used in non-centrosymmetric co-crystallization to grow crystals in a chiral space group. This has implications in the field of crystallography and materials science (Chesna et al., 2017).
Hydrogen Bonding in Crystal Structures : The compound has been involved in studies exploring hydrogen bonding in crystal structures, contributing to the understanding of molecular interactions in solid-state chemistry (Lemmerer & Bourne, 2012).
Luminescence and Multi-stimuli-responsive Properties : Derivatives of this compound have been investigated for their luminescent properties and their response to multiple stimuli, which can be applied in material science and sensor technology (Srivastava et al., 2017).
Photophysical Properties in Coordination Polymers : The compound has been used to study the photophysical properties of lanthanide-based coordination polymers, which have applications in fields like optoelectronics and materials science (Sivakumar et al., 2011).
Safety and Hazards
Future Directions
Pyrrolidine derivatives, including 4-(pyrrolidin-1-ylmethyl)benzoic Acid, are of great interest in drug discovery due to their versatile scaffold for novel biologically active compounds . This work can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
The pyrrolidine ring, a key structural component of this compound, is known to be widely used in medicinal chemistry for the treatment of various human diseases . The pyrrolidine ring is often involved in the design of new compounds with different biological profiles .
Mode of Action
Compounds containing the pyrrolidine ring are known to interact with their targets in a variety of ways, often influenced by the spatial orientation of substituents and the different stereoisomers . These interactions can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds containing the pyrrolidine ring are known to influence a variety of biological activities, which suggests that they may interact with multiple biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 20526 , which is within the optimal range for drug-like properties, suggesting it may have favorable pharmacokinetic properties.
Result of Action
Compounds containing the pyrrolidine ring have been associated with a variety of biological activities , suggesting that 4-(Pyrrolidin-1-ylmethyl)benzoic Acid may also have diverse effects at the molecular and cellular level.
properties
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6H,1-2,7-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEIPZUTRVMWAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360248 | |
| Record name | 4-(pyrrolidin-1-ylmethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159691-25-5 | |
| Record name | 4-(pyrrolidin-1-ylmethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Ethylfuro[2,3-b]pyridine](/img/structure/B69851.png)










![N-[(Pyridin-3-yl)methyl]cyclobutanamine](/img/structure/B69875.png)
